Codeine-d3
Overview
Description
Codeine-d3 is a derivative of morphine, an opioid analgesic, and has weaker analgesic and sedative effects than the parent molecule . It is commonly used in combination with other drugs for over-the-counter cough relief medication . The chemical structure of codeine-d3 is given in Figure 1 . It has a benzene ring with heteroatoms bound to the ring which is capable of absorbing light energy in the ultraviolet (UV) range .
Synthesis Analysis
Codeine (3-methylmorphine) is an alkaloid prepared from the methylation of morphine derived from poppy seeds . A method for the quantification of 6-monoacetylmorphine, 6-acetylcodeine, morphine, and codeine in postmortem stomach wall tissue using liquid chromatography coupled with tandem mass spectrometry was developed and validated .Molecular Structure Analysis
The molecular formula of Codeine-d3 is C18H21NO3 . The IUPAC name is (4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol . The molecular weight is 302.4 g/mol .Chemical Reactions Analysis
Codeine is derived from morphine, an opioid analgesic, and has weaker analgesic and sedative effects than the parent molecule . In the body, a small amount of codeine is metabolized to form morphine (its active metabolite) .Physical And Chemical Properties Analysis
Codeine-d3 has a molecular weight of 302.4 g/mol . It has a benzene ring with heteroatoms bound to the ring which is capable of absorbing light energy in the ultraviolet (UV) range .Scientific Research Applications
1. Cytochrome P450 Enzyme Interaction
Codeine, known as 3-methylmorphine, interacts with cytochrome P450 (CYP) enzymes. A study investigated the effects of codeine on the metabolic capacity of various CYP enzymes in rats, providing insight into its interactions with these crucial enzymes in drug metabolism (Wang et al., 2017).
2. Pharmacogenetics and Codeine Therapy
Codeine's efficacy and safety are influenced by the activity of CYP2D6, a hepatic enzyme responsible for its conversion to morphine. The Clinical Pharmacogenetics Implementation Consortium provided guidelines linking CYP2D6 genotype with codeine therapy, highlighting the importance of genetic factors in codeine's pharmacological action (Crews et al., 2014).
3. Codeine-Induced Hepatic Injury
A study on codeine (3-methylmorphine) showed its potential to cause hepatic injury through mechanisms involving oxidative stress and apoptosis. This research provides valuable information on the hepatic side effects of codeine misuse (Akhigbe et al., 2020).
4. Codeine and Gastrointestinal Motility
Research has explored how codeine affects gastrointestinal motility and its relationship to CYP2D6 phenotype. This is important for understanding the broader physiological impacts of codeine beyond its primary use (Mikus et al., 1997).
5. Codeine in Clinical Pharmacology
The role, use, and availability of codeine, as well as the implications of these factors, are crucial in understanding its place in clinical pharmacology. This research contributes to a comprehensive view of codeine's application in medical settings (Tay & Roberts, 2018).
6. Codeine Metabolism and Toxicity
An examination of codeine intoxication in the context of ultrarapid CYP2D6 metabolism sheds light on the genetic variations that can lead to adverse reactions in certain individuals, emphasizing the role of genetics in codeine's safety profile (Gasche et al., 2004).
Safety And Hazards
Future Directions
Future research could focus on the development of reliable analytical techniques to detect codeine for both quality control of pharmaceutical formulations and identifying drug misuse in the community . With the prevalence of vitamin D deficiency reaching epidemic proportions, the first article of this special issue is dedicated to this topic .
properties
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROGSEYTTFOCAN-SBGSAQJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016152 | |
Record name | Codeine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Codeine-d3 | |
CAS RN |
70420-71-2 | |
Record name | Codeine anhydrous, (N-methyl-d3)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070420712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Codeine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Codeine-d3 hydrochloride dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CODEINE ANHYDROUS, (N-METHYL-D3)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2X46C93U8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.